2-Methylbenzenesulfonic acid hydrate
Overview
Description
2-Methylbenzenesulfonic acid hydrate, also known as o-toluenesulfonic acid, is an organic compound with the chemical formula C7H10O4S . It is a colorless or white solid at room temperature, odorless, and highly soluble in water.
Synthesis Analysis
2-Methylbenzenesulfonic acid can be synthesized through various methods, including the sulfonation of toluidine, toluene, or toluic acid. The sulfonation reaction is typically carried out using concentrated sulfuric acid and fuming sulfuric acid as the sulfonating agent.Molecular Structure Analysis
The molecular formula of 2-Methylbenzenesulfonic acid hydrate is C7H10O4S . It has an average mass of 208.232 Da and a Monoisotopic mass of 208.040543 Da . The structure of the molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .Physical And Chemical Properties Analysis
2-Methylbenzenesulfonic acid hydrate is highly soluble in water, ethanol, and other polar solvents . It is a strong acid with unique physical and chemical properties that make it useful for a range of applications .Scientific Research Applications
HPLC Analysis
2-Methylbenzenesulfonic acid can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
Solubility Studies
2-Methylbenzenesulfonic acid dihydrate has been used as a reagent in studies investigating the solubility of other sulfonic acids. Its acidic nature and water solubility make it a suitable medium for studying the behavior of other similar compounds.
Diagnostic Agent
The hydrate form of 2-Methylbenzenesulfonic acid (2MBSA) has shown potential as a diagnostic agent. Research suggests it can bind to the Epidermal Growth Factor Receptor (EGFR), a protein implicated in some cancers, and inhibit its activity.
Organic Synthesis
2-Methylbenzenesulfonic acid plays a significant role in organic synthesis as a strong Brønsted-Lowry acid and a leaving group. It is involved in numerous organic transformations, including alkylation, acylation, and condensation reactions.
Esterification
2-Methylbenzenesulfonic acid reacts with alcohols in the presence of a catalyst (e.g., sulfuric acid) to form esters. This reaction is often utilized in the production of various organic compounds.
Formation of Salts
2-Methylbenzenesulfonic acid loses its acidic proton (H+) to form salts (tosylates) with strong bases. This property is often utilized in the production of various organic compounds.
Safety and Hazards
properties
IUPAC Name |
2-methylbenzenesulfonic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.H2O/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJOEUSYAMPBAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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